molecular formula C10H18O3 B8522037 Butyl 2-oxohexanoate

Butyl 2-oxohexanoate

Cat. No.: B8522037
M. Wt: 186.25 g/mol
InChI Key: OZNUERXLIINFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 2-oxohexanoate, also known as this compound, is an organic compound belonging to the class of β-keto esters. This compound is characterized by the presence of a keto group (C=O) at the second carbon of the hexanoic acid chain, with a butyl ester group attached to the carboxyl end. β-Keto esters are important intermediates in organic synthesis due to their dual electrophilic and nucleophilic sites, making them versatile building blocks in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-oxohexanoate can be achieved through various methods, including the transesterification of β-keto esters. One common approach involves the reaction of ethyl acetoacetate with butanol in the presence of an acid catalyst. The reaction proceeds via the formation of an enol intermediate, which then undergoes nucleophilic attack by the alcohol, resulting in the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale transesterification processes. These processes often utilize catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature and reaction time to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Butyl 2-oxohexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 2-oxohexanoate involves its ability to participate in nucleophilic acyl substitution reactions. The keto group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the ester can be converted into different functional groups through nucleophilic substitution .

Comparison with Similar Compounds

Butyl 2-oxohexanoate can be compared with other β-keto esters such as:

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and physical properties, making it suitable for particular applications where other β-keto esters may not be as effective.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

butyl 2-oxohexanoate

InChI

InChI=1S/C10H18O3/c1-3-5-7-9(11)10(12)13-8-6-4-2/h3-8H2,1-2H3

InChI Key

OZNUERXLIINFGC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(=O)OCCCC

Origin of Product

United States

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